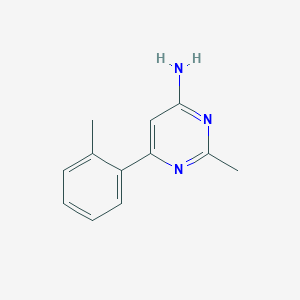

2-Methyl-6-(o-tolyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-methyl-6-(2-methylphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C12H13N3/c1-8-5-3-4-6-10(8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15) |

InChI Key |

JNMNHUVYBOYPKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC(=N2)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 6 O Tolyl Pyrimidin 4 Amine

Established Synthetic Pathways for 2-Methyl-6-(o-tolyl)pyrimidin-4-amine

The construction of the this compound framework is predominantly achieved through the Pinner synthesis, a classic and versatile method for pyrimidine (B1678525) formation. Current time information in London, GB.slideshare.net This approach relies on the condensation of a β-dicarbonyl compound with an amidine.

Cyclocondensation Reactions in the Formation of the Pyrimidine Core

The fundamental approach to constructing the pyrimidine ring in this compound involves a cyclocondensation reaction. This type of reaction is characterized by the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule, typically water. In this specific synthesis, the key building blocks are a 1,3-dicarbonyl compound and an amidine. slideshare.net The dicarbonyl compound provides the C4, C5, and C6 atoms of the pyrimidine ring, while the amidine contributes the N1, C2, and N3 atoms.

Strategic Introduction of the 2-Methyl and 6-(o-tolyl) Substituents

The specific substitution pattern of the target molecule is achieved by careful selection of the starting materials.

Introduction of the 2-Methyl Group: The 2-methyl substituent is introduced using acetamidine (B91507) (CH₃C(NH)NH₂) as the amidine component in the cyclocondensation reaction. The methyl group is directly attached to the C2 position of the resulting pyrimidine ring.

Introduction of the 6-(o-tolyl) Group: The 6-(o-tolyl) substituent is incorporated through the use of a β-dicarbonyl compound bearing an o-tolyl group. Two primary precursors can be utilized for this purpose:

1-(o-tolyl)butane-1,3-dione: This β-diketone reacts with acetamidine to form the desired pyrimidine. The o-tolyl group is positioned at one of the carbonyl carbons, which ultimately becomes the C6 position of the pyrimidine ring.

Ethyl 3-(o-tolyl)-3-oxopropanoate: This β-ketoester can also be employed. The condensation with acetamidine proceeds to yield a pyrimidinone intermediate, which can then be converted to the final 4-amino product.

Catalytic Approaches and Reagent Optimization in Synthesis

The cyclocondensation reaction for the synthesis of pyrimidines can be facilitated and optimized through the use of various catalysts. Both acid and base catalysis are commonly employed to enhance the reaction rate and yield. slideshare.net

| Catalyst Type | Example | Role in Reaction |

| Acid Catalysis | HCl, H₂SO₄, p-TsOH | Protonates the carbonyl oxygen of the β-dicarbonyl compound, increasing its electrophilicity and facilitating nucleophilic attack by the amidine. |

| Base Catalysis | NaOEt, NaOH, K₂CO₃ | Deprotonates the amidine, increasing its nucleophilicity. Can also promote the enolization of the β-dicarbonyl compound. |

Modern catalytic systems have also been explored to improve the efficiency and selectivity of pyrimidine synthesis. For instance, Lewis acids can be used to activate the carbonyl group. Furthermore, transition metal catalysts, such as those based on palladium or copper, can be employed in cross-coupling reactions to introduce the aryl group at a later stage of the synthesis, although the direct cyclocondensation approach is often more atom-economical. researchgate.net Reagent optimization involves adjusting the stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, to maximize the yield and purity of the final product.

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, and the synthesis of pyrimidines is no exception. nih.govrasayanjournal.co.in Several green chemistry principles can be applied to the synthesis of this compound:

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Green alternatives include water, ethanol, or solvent-free conditions.

Energy Efficiency: Microwave-assisted synthesis and ultrasound irradiation have emerged as energy-efficient techniques that can significantly reduce reaction times and improve yields. researchgate.netnih.gov Microwave heating, for example, provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions. foliamedica.bg

Catalysis: The use of reusable solid acid or base catalysts can minimize waste and simplify product purification.

Atom Economy: The cyclocondensation reaction itself is inherently atom-economical as the majority of the atoms from the starting materials are incorporated into the final product.

| Green Chemistry Approach | Description | Potential Advantage |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Reduced reaction times, improved yields, and cleaner reactions. mdpi.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Shorter reaction times and improved yields, often at lower temperatures. nih.gov |

| Solvent-Free Reactions | Conducts the reaction without a solvent, often by grinding the reactants together. | Reduces solvent waste and can lead to higher reaction rates. researchgate.net |

| Use of Recyclable Catalysts | Employs solid acid or base catalysts that can be recovered and reused. | Minimizes catalyst waste and simplifies purification. |

Mechanistic Investigations of Synthetic Routes

Understanding the reaction mechanism is crucial for optimizing the synthesis and predicting the formation of byproducts.

Detailed Reaction Mechanisms of Key Bond-Forming Steps

The formation of this compound via the Pinner synthesis from 1-(o-tolyl)butane-1,3-dione and acetamidine proceeds through a series of well-defined steps. The following is a detailed, step-by-step mechanism, which can be either acid or base-catalyzed. Here, the acid-catalyzed pathway is illustrated:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of 1-(o-tolyl)butane-1,3-dione by an acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Amidine: The more nucleophilic nitrogen atom of acetamidine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the hydroxyl group, making it a better leaving group (water).

Dehydration: The tetrahedral intermediate eliminates a molecule of water to form a resonance-stabilized carbocation.

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to the formation of a six-membered ring intermediate.

Proton Transfer: Another proton transfer occurs, this time from the newly formed amino group to the carbonyl oxygen.

Second Dehydration: The resulting hydroxyl group is eliminated as a second molecule of water upon tautomerization and subsequent protonation, leading to the formation of the aromatic pyrimidine ring.

Deprotonation: The final step involves the deprotonation of the pyrimidine ring to yield the stable, neutral product, this compound, and regeneration of the acid catalyst.

Transition State Analysis and Energy Profiles in Synthesis

While specific, dedicated studies on the transition state analysis for the synthesis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from computational studies of similar pyrimidine syntheses. The key reaction, a condensation between a β-dicarbonyl compound (or its enol equivalent) and guanidine (B92328), proceeds through a series of nucleophilic addition and dehydration steps.

Computational analysis of analogous reactions typically involves density functional theory (DFT) calculations to map the potential energy surface. This allows for the identification of transition states (TS), which are first-order saddle points on this surface, and intermediates. For the cyclization step, the analysis would focus on the rotational barriers of the newly formed C-N bonds and the subsequent dehydration, which is often the rate-determining step. The energy profile would illustrate the relative energies of the reactants, intermediates, transition states, and the final product, providing insight into the reaction's feasibility and kinetics. Factors such as the nature of the substituents on the pyrimidine ring can influence the stability of intermediates and the energy barriers of transition states.

Table 1: Key Steps in Pyrimidine Ring Formation and Focus of Transition State Analysis

| Step | Description | Focus of Computational Analysis |

| 1 | Nucleophilic attack of guanidine on a carbonyl carbon of the 1,3-dicarbonyl precursor. | Energy barrier of C-N bond formation. |

| 2 | Intramolecular cyclization via attack of the second guanidine nitrogen on the remaining carbonyl group. | Rotational barriers and stability of the cyclic intermediate. |

| 3 | Dehydration to form the aromatic pyrimidine ring. | Energy profile of water elimination, often the highest energy barrier. |

This table represents a generalized model for pyrimidine synthesis; specific energy values would require dedicated computational studies for this compound.

Kinetic and Thermodynamic Aspects of Reaction Progress

Derivatization and Structural Modifications of this compound

The structure of this compound offers several sites for derivatization, which is essential for developing analogues with modified properties. The primary sites for functionalization are the amino group at the C4 position, the methyl group at the C2 position, and the aromatic rings.

Regioselective functionalization allows for the specific modification of one reactive site in the presence of others. For this compound, the exocyclic amino group is a primary target for reactions such as acylation, alkylation, or arylation. The nucleophilicity of this group can be modulated by the reaction conditions.

Another strategy involves electrophilic substitution on the pyrimidine or tolyl rings. However, the pyrimidine ring is generally electron-deficient and less susceptible to electrophilic attack unless activated by electron-donating groups. Conversely, the tolyl ring is more amenable to such reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds, often with high regioselectivity, provided a suitable leaving group (like a halogen) is present on the pyrimidine ring. figshare.com For instance, if the starting material was a dihalopyrimidine, sequential and regioselective substitutions could be performed. nih.gov

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at understanding how structural changes affect biological activity. nih.gov For this compound, SAR studies would involve systematically modifying different parts of the molecule.

Table 2: Potential Modifications for SAR Studies of this compound

| Molecular Region | Potential Modifications | Rationale |

| C4-Amino Group | Acylation, alkylation, formation of ureas/thioureas. | To probe the importance of the hydrogen bond donor/acceptor properties. |

| C2-Methyl Group | Replacement with other alkyl groups, aryl groups, or functionalized chains. | To explore steric and electronic effects at this position. |

| C6-Tolyl Group | Variation of substituents on the tolyl ring (e.g., halogens, methoxy (B1213986) groups). | To investigate how electronics and lipophilicity of this group impact activity. |

| Pyrimidine Core | Introduction of substituents at the C5 position (e.g., fluorine). | To alter the electronic properties of the pyrimidine ring. |

These modifications would generate a library of compounds whose biological activity could be tested, providing a detailed picture of the structural requirements for a desired effect. nih.gov

The parent molecule, this compound, is achiral. Chiral centers can be introduced through derivatization, for example, by adding a chiral substituent to the C4-amino group or by functionalizing the C2-methyl group with a chiral moiety. If a derivative is synthesized as a racemic mixture, chiral chromatography or resolution with a chiral acid can be used to separate the enantiomers.

Enantioselective synthesis would involve using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For instance, if a prochiral ketone were used as a precursor in the pyrimidine synthesis, a chiral catalyst could potentially direct the cyclization to yield an enantiomerically enriched product. While specific enantioselective syntheses involving this exact molecule are not reported, the principles are widely applied in the synthesis of complex, biologically active pyrimidines.

Scale-Up Considerations and Process Chemistry Research for this compound Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges that are addressed by process chemistry. andersonsprocesssolutions.com For the synthesis of this compound, key considerations would include the cost and availability of starting materials, reaction safety, efficiency, and environmental impact.

Process optimization would focus on improving the yield and purity of the product while minimizing waste. This could involve:

Solvent Selection: Choosing less hazardous and easily recoverable solvents.

Catalyst Efficiency: Using a catalyst that is highly active, stable, and easily separated from the product. Lewis acid-catalyzed processes are often explored for their potential scalability. acs.org

Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize throughput and minimize side-product formation. google.com

Purification: Developing a robust and scalable purification method, such as crystallization, to avoid costly and less efficient chromatographic techniques.

Safety is paramount in scale-up. A thorough analysis of the reaction's thermal properties (exotherms) using techniques like reaction calorimetry is essential to prevent runaway reactions. The toxicity and handling requirements of all reagents and intermediates must also be carefully managed. The goal of process chemistry research is to develop a synthesis that is not only high-yielding but also safe, cost-effective, and sustainable for large-scale production.

Advanced Spectroscopic and Structural Elucidation in Research Contexts of 2 Methyl 6 O Tolyl Pyrimidin 4 Amine

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For 2-Methyl-6-(o-tolyl)pyrimidin-4-amine, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the molecular framework.

Multi-dimensional NMR Techniques (e.g., 2D-NMR, HMBC, HSQC, NOESY)

Multi-dimensional NMR experiments are crucial for deciphering complex molecular structures by resolving overlapping signals and establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu An HSQC spectrum of this compound would show cross-peaks that link each proton signal to the signal of the carbon it is bonded to. libretexts.org This is a highly sensitive method that provides the same information as a DEPT-135 experiment but is often more effective for complex molecules. columbia.edu For instance, the methyl protons of the 2-methyl group would show a correlation to the corresponding methyl carbon, and each aromatic proton on the tolyl and pyrimidine (B1678525) rings would correlate to its respective aromatic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. libretexts.org This is particularly important for determining stereochemistry and conformation. In the case of this compound, a key application of NOESY would be to probe the spatial relationship between the protons of the tolyl ring and the proton on the C5 position of the pyrimidine ring. A cross-peak between the ortho-protons of the tolyl group and the pyrimidine C5-H would provide definitive evidence for their spatial proximity, which is a consequence of the molecule's conformation. researchgate.net

A hypothetical summary of expected key 2D NMR correlations for the structural elucidation of this compound is presented in the table below.

| Proton(s) | Expected HSQC Correlation (Carbon) | Expected Key HMBC Correlations (Carbons) | Expected Key NOESY Correlations (Protons) |

| Pyrimidine C5-H | Pyrimidine C5 | Pyrimidine C4, C6, C2 | Amine N-H, Tolyl ortho-H |

| Pyrimidine N-H | - | Pyrimidine C4, C5 | Pyrimidine C5-H, Pyrimidine C2-CH₃ |

| Pyrimidine C2-CH₃ | Pyrimidine C2-CH₃ | Pyrimidine C2 | Amine N-H |

| Tolyl ortho-H | Tolyl ortho-C | Tolyl C1', C3', Pyrimidine C6 | Tolyl meta-H, Pyrimidine C5-H |

| Tolyl C2'-CH₃ | Tolyl C2'-CH₃ | Tolyl C1', C2', C3' | Tolyl ortho-H |

This table is illustrative and based on the expected chemical structure.

Solid-State NMR Applications for Polymorphism and Crystal Structures

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. pharmtech.com It is particularly valuable in the pharmaceutical industry for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. europeanpharmaceuticalreview.comjeol.com

For this compound, SSNMR could be used to:

Identify and differentiate polymorphs: Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei. These differences are manifested as changes in chemical shifts in the ¹³C SSNMR spectrum, allowing for the unambiguous identification and quantification of different polymorphic forms. europeanpharmaceuticalreview.comresearchgate.net

Characterize amorphous content: SSNMR can distinguish between crystalline and amorphous (non-crystalline) forms of a substance and can be used to quantify the amount of amorphous material in a sample. europeanpharmaceuticalreview.com

Provide crystallographic information: By combining SSNMR with computational methods, it is possible to refine crystal structures, a process often referred to as NMR crystallography. This can provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. libretexts.org In this compound, the single bond connecting the pyrimidine and o-tolyl rings is a potential site for restricted rotation due to steric hindrance between the ortho-methyl group on the tolyl ring and the pyrimidine ring.

By acquiring NMR spectra at different temperatures (variable temperature NMR), it is possible to study this dynamic process. acs.org

At high temperatures, if the rotation is fast on the NMR timescale, the spectra would show sharp, averaged signals for the protons and carbons of the tolyl group.

As the temperature is lowered, the rotation slows down. The NMR signals for the nuclei that change their chemical environment during the rotation will broaden.

At the coalescence temperature, the signals for the exchanging sites merge into a single broad peak.

At even lower temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformations may be observed.

By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to calculate the energy barrier (activation energy) for the rotational process. niscpr.res.in Studies on similarly substituted biphenyl (B1667301) systems have used DNMR to determine rotational barriers, which can be influenced by the size and nature of the ortho-substituents. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a compound. fiveable.me

Exact Mass Determination and Elemental Composition Validation

High-resolution mass spectrometry can measure the mass of an ion with a precision of a few parts per million (ppm). nih.gov This high accuracy allows for the determination of the unique elemental formula of a molecule, as different combinations of atoms will have slightly different exact masses. researchgate.netcolorado.edu

For this compound (C₁₂H₁₃N₃), the theoretical exact mass of the neutral molecule is 199.11095. In a typical electrospray ionization (ESI) HRMS experiment, the molecule would be observed as the protonated species, [M+H]⁺.

Calculated Exact Mass of [C₁₂H₁₄N₃]⁺: 200.11822

An experimental HRMS measurement that matches this theoretical value to within a small tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental composition, C₁₂H₁₃N₃. oregonstate.edu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor ions) are selected and then fragmented by collision with an inert gas, such as argon or nitrogen. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and gives valuable information about its structure. wikipedia.orgnih.gov

For the protonated molecule of this compound ([M+H]⁺, m/z 200.1), a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related N-heterocyclic compounds. globethesis.comnih.govsapub.org

A hypothetical fragmentation pathway could involve:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the pyrimidine ring could lead to a fragment ion at m/z 185.

Loss of ammonia (B1221849) (NH₃): Expulsion of the amino group as ammonia from the protonated pyrimidine ring could result in an ion at m/z 183.

Cleavage of the tolyl group: The bond between the pyrimidine and tolyl rings could cleave, leading to the formation of a tolyl cation (m/z 91) and a neutral 2-methyl-pyrimidin-4-amine fragment, or a protonated 2-methyl-pyrimidin-4-amine ion (m/z 110).

Ring cleavage: The pyrimidine ring itself could undergo cleavage, often involving the loss of small neutral molecules like HCN.

The table below outlines some plausible fragment ions that could be observed in an MS/MS experiment of protonated this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| 200.1 | 185.1 | •CH₃ | [M+H - •CH₃]⁺ |

| 200.1 | 183.1 | NH₃ | [M+H - NH₃]⁺ |

| 200.1 | 110.1 | C₇H₇• | [Protonated 2-methyl-4-aminopyrimidine]⁺ |

| 200.1 | 91.1 | C₅H₆N₃ | [Tolyl cation]⁺ |

This table presents hypothetical fragmentation data based on common fragmentation pathways for similar compounds.

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural assignment for this compound can be achieved, providing a solid foundation for any further research into its properties and reactivity.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. This method provides an additional dimension of separation to traditional mass spectrometry, allowing for the differentiation of isomers (molecules with the same chemical formula but different atomic arrangements) that are indistinguishable by mass alone.

For this compound, IMS-MS could be instrumental in distinguishing it from its structural isomers, such as 2-Methyl-6-(p-tolyl)pyrimidin-4-amine or 4-Methyl-6-(o-tolyl)pyrimidin-2-amine. Each isomer would exhibit a unique rotationally averaged collision cross-section (CCS), which is a measure of its size and shape in a given drift gas. This would result in distinct drift times in the ion mobility cell, enabling their separation and unambiguous identification. Currently, no specific experimental CCS values or IMS-MS studies for this compound have been reported.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map electron density and thereby deduce atomic positions, bond lengths, and bond angles with high precision.

Single-Crystal X-ray Diffraction Analysis of this compound

A single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its molecular structure. This analysis would confirm the connectivity of the methyl, o-tolyl, and amine groups to the pyrimidine ring. Key structural parameters, such as the dihedral angle between the pyrimidine and tolyl rings, would be determined, offering insight into the molecule's preferred conformation in the solid state. As of now, the crystal structure for this compound has not been deposited in crystallographic databases.

Investigation of Crystal Packing, Intermolecular Interactions, and Polymorphism

Beyond individual molecular structure, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This includes identifying intermolecular interactions like hydrogen bonds (e.g., between the amine group and pyrimidine nitrogen atoms of adjacent molecules) and π-π stacking interactions between the aromatic rings. These interactions govern the material's physical properties.

Furthermore, the study could uncover polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct properties, and their identification is critical in materials science and pharmaceutical development. No studies on the crystal packing or polymorphism of this compound are currently available.

Co-crystallization and Salt Formation Studies

Co-crystallization involves crystallizing a target molecule with a second, different molecule (a coformer) to create a new crystalline solid with potentially enhanced properties. Salt formation occurs when there is a proton transfer between an acidic and a basic molecule. Given the presence of a basic pyrimidine ring and an amine group, this compound is a candidate for forming co-crystals or salts with suitable acidic coformers. Such studies could modify its physicochemical properties, but no research on this has been published.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about molecular structure and bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Group Frequencies

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While an experimental spectrum is not available, the expected characteristic frequencies can be predicted.

A hypothetical data table of expected FTIR frequencies is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H stretching | 3300-3500 | Primary Amine (-NH₂) |

| C-H stretching (aromatic) | 3000-3100 | o-tolyl and pyrimidine rings |

| C-H stretching (aliphatic) | 2850-3000 | Methyl group (-CH₃) |

| C=N and C=C stretching | 1500-1650 | Pyrimidine ring |

| C=C stretching | 1450-1600 | o-tolyl ring |

| N-H bending | 1550-1650 | Primary Amine (-NH₂) |

| C-H bending | 1350-1480 | Methyl group (-CH₃) |

This table represents generalized frequency ranges, and the precise peak positions for this compound could only be confirmed through experimental measurement.

Raman Spectroscopy for Skeletal Vibrations and Aromaticity Studies

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, which are intrinsic to its specific chemical structure. For a molecule such as this compound, a Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its pyrimidine and tolyl ring structures, as well as the methyl and amine functional groups.

A hypothetical analysis would focus on several key regions of the Raman spectrum. The high-frequency region (above 3000 cm⁻¹) would likely display C-H stretching vibrations from both the aromatic rings and the methyl group. The region between 1300 and 1650 cm⁻¹ is particularly informative for aromatic compounds, as it contains the characteristic C=C and C=N stretching vibrations of the pyrimidine and tolyl rings. The precise positions and intensities of these bands are sensitive to the electronic environment and can be used to study the degree of aromaticity and any electronic communication between the two ring systems.

Furthermore, the so-called "fingerprint" region (below 1300 cm⁻¹) would contain a wealth of information regarding the skeletal vibrations of the entire molecule. This includes in-plane and out-of-plane bending modes of the rings, as well as stretching and bending vibrations of the C-N and C-C bonds that link the various substituents.

Table 1: Hypothetical Raman Shift Ranges for Key Vibrational Modes of this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Component |

| Aromatic C-H Stretch | 3000 - 3100 | Pyrimidine and Tolyl Rings |

| Methyl C-H Stretch | 2850 - 3000 | Methyl Group |

| Amine N-H Stretch | 3300 - 3500 | Amine Group |

| Ring C=C/C=N Stretch | 1300 - 1650 | Pyrimidine and Tolyl Rings |

| Ring Skeletal Vibrations | 800 - 1300 | Pyrimidine and Tolyl Rings |

| C-N Stretch | 1200 - 1350 | Amine and Ring Linkages |

Note: This table is illustrative and based on general spectroscopic principles for similar organic molecules. Actual experimental values for this compound are not available.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For a molecule to be VCD active, it must be chiral. While this compound itself is not inherently chiral, it could be derivatized or exist in a chiral environment, or it could be a precursor to a chiral molecule where the determination of the absolute configuration is crucial.

In a scenario where a chiral derivative of this compound is synthesized, VCD would be an invaluable tool for determining its absolute configuration. The technique involves comparing the experimental VCD spectrum with the theoretically calculated spectra for the possible enantiomers. A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration.

The VCD spectrum provides information on the stereochemical arrangement of the atoms in the molecule. The sign and intensity of the VCD bands are highly sensitive to the three-dimensional structure. For a hypothetical chiral derivative, the VCD signals associated with the vibrations of the stereogenic center and its surrounding groups would be of particular interest.

Table 2: Potential Application of VCD in the Study of a Chiral Derivative of this compound

| Spectroscopic Feature | Information Gained | Relevance |

| Sign of VCD Bands (+/-) | Enantiomeric Form | Direct assignment of R/S configuration |

| Intensity of VCD Bands | Conformational Population | Insight into the dominant solution-state structure |

| Correlation with DFT Calculations | Confidence in Assignment | Validation of the determined absolute configuration |

Note: This table outlines the potential utility of VCD. No experimental or theoretical VCD data for this compound or its chiral derivatives are currently available.

Computational and Theoretical Chemistry Studies of 2 Methyl 6 O Tolyl Pyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools used to investigate the electronic structure and reactivity of molecules from first principles.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Methyl-6-(o-tolyl)pyrimidin-4-amine, DFT calculations would be employed to predict its three-dimensional geometry by finding the lowest energy arrangement of its atoms.

These calculations would yield optimized structural parameters such as:

Bond lengths: The distances between bonded atoms (e.g., C-N, C-C, N-H).

Bond angles: The angles formed by three connected atoms.

Dihedral angles: The rotational angle between the planes of the pyrimidine (B1678525) and o-tolyl rings.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's behavior, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for predicting a molecule's reactivity.

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are prone to attack by electrophiles.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. FMO analysis helps in predicting how this compound might react in various chemical environments.

Reaction Coordinate Mapping and Transition State Characterization for Synthetic Pathways

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing insights into its mechanism and feasibility. For the synthesis of this compound, computational chemists could map the potential energy surface of the reaction pathway.

This involves:

Identifying Reactants, Intermediates, and Products: Calculating their stable geometries and energies.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Such studies, often performed using DFT, can help optimize synthetic routes by identifying the most energetically favorable pathways. For instance, studies on the synthesis of other pyrimidine derivatives have used DFT to compare different possible reaction mechanisms. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations for Target Binding

These computational techniques are vital in medicinal chemistry for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Protein Docking to Predict Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking simulations would place this compound into the active site of a target protein.

The results would provide:

Binding Pose: The most likely three-dimensional orientation of the compound within the protein's binding pocket.

Binding Affinity: A score that estimates the strength of the interaction (e.g., in kcal/mol). A lower binding energy typically indicates a more stable complex.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, between the compound and the protein's amino acid residues.

Studies on similar pyrimidine derivatives have successfully used molecular docking to predict their potential as inhibitors for targets like cyclin-dependent kinases. nih.gov

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics of Compound-Target Complexes

While docking provides a static snapshot of the binding, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of the this compound-protein complex would provide a dynamic view of the interaction.

MD simulations can reveal:

Stability of the Binding Pose: Whether the docked orientation is stable over a period of nanoseconds or microseconds.

Conformational Changes: How the compound and the protein adjust their shapes to accommodate each other.

Solvent Effects: The role of water molecules in mediating the binding interaction.

Binding Free Energy: More accurate calculations of binding affinity that account for dynamic effects and entropy.

These simulations offer a deeper understanding of the stability and nature of the ligand-target complex, which is crucial for rational drug design.

In Silico Prediction of ADME and Pre-Clinical Pharmacokinetic Properties

Computational Tools for Excretion Pathway Prediction

The prediction of a xenobiotic's metabolic fate and excretion pathways is a critical step in drug discovery and development, ensuring the safety and efficacy of new chemical entities. In the case of this compound, in silico tools offer a rapid and cost-effective means to forecast its absorption, distribution, metabolism, and excretion (ADME) properties. These computational models leverage vast datasets of known metabolic transformations to predict how a novel compound will be processed in the body.

The excretion of a drug or its metabolites is primarily handled by renal and biliary routes. Computational modeling for drug excretion focuses on predicting how these substances are eliminated from the body. pharmacyinfoline.com The main pathways for the excretion of this compound would likely involve Phase I and Phase II metabolism, followed by elimination of the more water-soluble metabolites. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, typically involve oxidation, reduction, or hydrolysis. nih.gov Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

A variety of computational tools are available to predict these metabolic and excretory processes. These tools can be broadly categorized into several types:

Knowledge-Based Systems: These systems, such as Meteor Nexus, utilize a curated database of known metabolic transformations. frontiersin.orgoptibrium.com By applying a set of rules derived from this database, they can predict the likely metabolites of a new compound. For this compound, such a system would identify potential sites of oxidation on the tolyl and methyl groups, as well as potential modifications to the pyrimidine ring.

Machine Learning and AI-Based Models: With the advent of artificial intelligence, machine learning models have become increasingly powerful in predicting drug metabolism. nih.gov Tools like CyProduct and Semeta use algorithms trained on large datasets of drug metabolism studies to predict the sites of metabolism (SoM) and the resulting byproducts. nih.govoptibrium.com These models can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to metabolize this compound. nih.gov

Structure-Based and Docking Approaches: Software such as MetaSite employs a pseudo-docking approach to predict how a molecule will interact with the active site of metabolic enzymes like CYPs. optibrium.com This allows for the identification of "hot spots" on the molecule that are most susceptible to metabolic attack. optibrium.com

Hybrid Systems: Many modern platforms, including BioTransformer and StarDrop, combine multiple approaches to provide a more comprehensive prediction of a compound's metabolic fate. nih.govfrontiersin.orgoptibrium.com BioTransformer, for instance, integrates knowledge-based rules with machine learning to predict metabolism by mammalian enzymes, as well as gut and environmental microbes. biotransformer.ca

The prediction of excretion pathways for this compound would involve a multi-step in silico analysis. Initially, the compound's structure would be submitted to one or more of these software platforms. The software would then predict the primary sites of metabolism. For this compound, likely sites for Phase I oxidation would be the methyl group on the pyrimidine ring, the tolyl methyl group, and various positions on the aromatic rings. Following the prediction of Phase I metabolites, the software would then predict potential Phase II conjugations, such as glucuronidation or sulfation of any newly introduced hydroxyl groups.

The output from these computational tools can be presented in various formats, including tables that rank the likelihood of different metabolic transformations. Below is a hypothetical table illustrating the type of predictive output that could be generated for this compound using such software.

| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme(s) | Likelihood Score | Excretion Pathway |

| (4-amino-6-(o-tolyl)pyrimidin-2-yl)methanol | Hydroxylation of the pyrimidine methyl group | CYP3A4, CYP2C9 | High | Renal |

| 2-(4-amino-6-(o-tolyl)pyrimidin-2-yl)methyl glucuronide | Glucuronidation | UGTs | Medium | Renal/Biliary |

| 2-methyl-6-(2-(hydroxymethyl)phenyl)pyrimidin-4-amine | Hydroxylation of the tolyl methyl group | CYP2D6, CYP1A2 | High | Renal |

| 4-amino-2-methyl-6-(o-tolyl)pyrimidin-5-ol | Aromatic hydroxylation | CYP1A2 | Medium | Renal |

| N-(2-methyl-6-(o-tolyl)pyrimidin-4-yl)acetamide | Acetylation | NAT1, NAT2 | Low | Renal |

This table is for illustrative purposes only and does not represent actual experimental data.

Potential Research Applications of 2 Methyl 6 O Tolyl Pyrimidin 4 Amine Non Clinical Focus

Applications in Materials Science

Detailed research findings regarding the application of 2-Methyl-6-(o-tolyl)pyrimidin-4-amine in materials science are not currently documented in scientific literature. The potential of this compound in polymer synthesis, the development of functional organic materials, or for its photophysical properties has not been explored in published research.

Use as Building Blocks for Polymer Synthesis

A comprehensive search of scientific databases yielded no studies in which this compound has been utilized as a monomer or building block for the synthesis of polymers. There are no available data on its reactivity in polymerization reactions or the properties of any resulting polymeric materials.

Photophysical Properties and Optoelectronic Applications

An extensive review of scientific literature found no data on the photophysical properties (e.g., absorption, emission, quantum yield) of this compound. Consequently, its potential for optoelectronic applications has not been investigated or reported.

Role in Catalysis Research

The role of this compound in catalysis research is another area where published data is lacking. While aminopyrimidine derivatives, in general, are explored in catalysis, no specific studies have been found for this compound. ijpsjournal.com

Ligand Design for Metal-Catalyzed Reactions

A search of the chemical literature did not identify any instances of this compound being used as a ligand in metal-catalyzed reactions. There are no reports on its coordination chemistry with various metals or the catalytic activity of any potential resulting complexes.

Organocatalytic Applications of Pyrimidine (B1678525) Derivatives

While pyrimidine derivatives are a subject of interest in organocatalysis, there are no specific studies in the scientific literature that report the use of this compound as an organocatalyst. Its potential to catalyze organic transformations has not been documented in any published research.

Chiral Auxiliary Applications in Asymmetric Synthesis

Asymmetric synthesis is a critical area of chemistry focused on producing specific enantiomers of chiral molecules. tcichemicals.com A common strategy in this field is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. tcichemicals.com While there is a broad interest in pyrimidine derivatives for synthesizing biologically active compounds, the specific use of this compound as a chiral auxiliary is not well-documented in current literature.

However, aminopyrimidines are recognized as valuable starting materials for creating various heterocyclic compounds and have been identified as structural components in some chiral organocatalysts used in asymmetric synthesis. ijpsjournal.com The potential for a molecule like this compound to function as a chiral auxiliary would depend on its ability to be resolved into its enantiomers and effectively direct the stereoselective formation of a new chiral center in a substrate. This remains a speculative area for this particular compound, pending further research.

Agrochemical Research and Crop Protection Potential

The pyrimidine scaffold is a prominent feature in many commercial agrochemicals, including fungicides, herbicides, and insecticides. mdpi.com This established precedent suggests that this compound could be a candidate for investigation in crop protection.

Numerous studies have demonstrated the potent biological activities of pyrimidinamine derivatives against a wide range of agricultural pests. Research into novel pyrimidine compounds has shown significant fungicidal activity against various phytopathogenic fungi that are difficult to control and prone to developing resistance. nih.gov

For instance, various synthesized pyrimidine derivatives have shown growth inhibition effects against fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cercospora arachidicola. nih.govmdpi.com Similarly, different series of pyrimidin-4-amine derivatives have been synthesized and found to possess excellent insecticidal activity against pests like Aphis fabae and Tetranychus cinnabarinus. nih.govresearchgate.net Some compounds have even shown activity superior to commercial insecticides. researchgate.net The herbicidal potential of pyrimidine derivatives is also an active area of research, with some compounds showing good activity against weeds like Digitaria adscendens and Amaranthus retroflexus. nih.govresearchgate.net

Given these findings, this compound warrants pre-clinical evaluation to determine its specific spectrum of activity as a potential fungicide, herbicide, or insecticide. The data below summarizes the activity of structurally related pyrimidinamine compounds.

| Compound Class | Target Pest/Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidinamine Derivatives | Botrytis cinerea (Gray Mold) | High fungicidal activity, with some compounds having EC50 values under 1.0 μg/mL. | mdpi.com |

| Pyrimidinamine Derivatives | Sclerotinia sclerotiorum | Fungicidal activity, with some derivatives showing inhibition rates up to 66.7%. | nih.gov |

| Pyrimidin-4-amine Derivatives | Aphis fabae (Black Bean Aphid) | Potent insecticidal activity, with one compound (9o) showing an LC50 value of 0.42 mg/L. | researchgate.net |

| Pyrimidin-4-amine Derivatives | Tetranychus cinnabarinus (Carmine Spider Mite) | Significant acaricidal activity was noted. | nih.govresearchgate.net |

| Pyrimidinamine Derivatives | Pseudoperonospora cubensis (Cucumber Downy Mildew) | Excellent fungicidal activity, with some compounds having EC50 values better than commercial fungicides. | nih.govresearchgate.net |

| Pyrimidine Thiourea Derivatives | Digitaria adscendens (Crabgrass) | Good herbicidal activity, with 81% root growth inhibition at 100 mg/L for compound 4f. | nih.govresearchgate.net |

The mechanisms through which pyrimidine derivatives exert their agrochemical effects are varied. In fungi, pyrimidinamine fungicides like pyrimethanil (B132214) are known to inhibit methionine biosynthesis and the activity of cytoderm hydrolytic enzymes. mdpi.com Other fungicidal pyrimidinamines may act on the NADH oxidoreductase in Complex I of the mitochondrial respiratory chain. nih.govacs.org

In the context of herbicides, pyrimidine-based compounds have been shown to act by disrupting essential amino acid synthesis through the inhibition of the acetohydroxyacid synthase (AHAS) enzyme. nih.gov A more recently discovered mode of action for some herbicidal compounds is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which ultimately halts plant growth. researchgate.net

For insecticidal action, some pyrimidine derivatives function by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. nih.govacs.org Given the diversity of these mechanisms within the pyrimidine class, determining the specific mode of action for this compound would require targeted biochemical and physiological studies.

Diagnostic Probe Development and Imaging Agent Research

The structural versatility of the pyrimidine core also makes it an attractive scaffold for the development of molecular probes for research purposes.

Fluorescent organic compounds are indispensable tools in biological research for applications such as molecular sensing and bioimaging. rsc.org Heterocyclic compounds, including pyrimidine derivatives, are advantageous as fluorophores due to their synthetic accessibility, potential for structural diversity, and solubility. rsc.org Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, have emerged as attractive fluorescent probes due to their small size, high quantum yields, and excellent photostability. rsc.orgrsc.org

While specific research on this compound as a fluorescent probe is not available, its core structure represents a viable starting point. Through chemical modification—for instance, by introducing conjugated substituents or fusing additional ring systems—it is theoretically possible to develop novel fluorescent or luminescent probes. Such probes could be used in in vitro assays to visualize cellular processes or quantify specific analytes, leveraging the inherent binding properties that might be discovered for this pyrimidine scaffold. For example, pyrimidine nucleoside analogues have been successfully used as chemical probes to assess the replication of intracellular parasites. nih.gov

Radioligands are crucial for non-invasive imaging techniques like Positron Emission Tomography (PET), which allow for the visualization and quantification of biological targets in living organisms. The pyrimidine scaffold has been successfully used to develop PET radioligands. For example, pyrimidine derivatives have been labeled with Carbon-11 ([¹¹C]) to create PET agents for imaging sigma-1 receptors in the brain of rodents and non-human primates. nih.gov Other pyrimidine derivatives have been radiolabeled with Technetium-99m ([⁹⁹ᵐTc]) and have shown potential as imaging agents for tumors in preclinical animal models. researchgate.net

The development of a radioligand from this compound would first require identifying a specific biological target to which it binds with high affinity and selectivity. If such a target is identified, the compound could then be chemically modified for radiolabeling with a suitable positron-emitting isotope (e.g., ¹¹C or ¹⁸F). This would enable preclinical, non-human imaging studies to investigate the distribution and density of its target, providing valuable data in biomedical research. This application remains hypothetical pending the discovery of a specific, high-affinity biological target for this compound.

Challenges and Future Research Directions for 2 Methyl 6 O Tolyl Pyrimidin 4 Amine

Current Limitations and Methodological Challenges in Synthesis and Derivatization

The synthesis of substituted aminopyrimidines like 2-Methyl-6-(o-tolyl)pyrimidin-4-amine, while achievable, is often accompanied by methodological hurdles. A primary challenge lies in achieving regioselectivity and high yields. The construction of the pyrimidine (B1678525) core typically involves condensation reactions, which can be sensitive to reaction conditions. nih.gov For instance, the synthesis of 4-aminopyrimidines can face issues such as starting material decomposition and product sticking, necessitating careful selection of solvents and Lewis acid catalysts to optimize yields. nih.gov

Further challenges in the synthesis and derivatization of aminopyrimidines include:

Harsh Reaction Conditions: Many synthetic protocols require elevated temperatures, which can limit the functional group tolerance and lead to side products. nih.govmdpi.com

Derivatization Complexity: Introducing further modifications to the this compound scaffold can be problematic. For example, direct alkylation of the exocyclic amine can be difficult, and transamination at certain positions of the pyrimidine ring is often inefficient. nih.gov Furthermore, derivatization for analytical purposes, such as for GC-MS, can suffer from issues with repeatability and potential degradation of the molecule during the process. researchgate.net

| Challenge | Description | Potential Mitigation Strategies |

| Regioselectivity | Controlling the position of substituent attachment on the pyrimidine ring. | Use of directing groups, optimization of catalysts and reaction conditions. |

| Reaction Conditions | High temperatures and harsh reagents can lead to decomposition and side reactions. nih.gov | Development of milder, catalyst-driven methods; use of microwave-assisted synthesis. |

| Purification | Difficulty in separating the target compound from complex reaction mixtures. | Advanced chromatographic techniques, crystallization. |

| Derivatization | Inefficient or non-selective modification of the core structure. nih.govresearchgate.net | Exploring alternative derivatization reagents and protecting group strategies. |

Advancements in Mechanistic Elucidation Methodologies

Understanding the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing synthetic routes and predicting its chemical behavior. Modern advancements in analytical and computational techniques are providing deeper insights into the intricate pathways of heterocyclic chemistry. numberanalytics.comnumberanalytics.com

Catalysis, for instance, plays a pivotal role in modern pyrimidine synthesis, and understanding the catalytic cycle is key. Studies on related syntheses have proposed mechanisms involving metal catalysts like copper (Cu) and iron (Fe), which facilitate key bond-forming steps through intermediates such as propargyl cations or enamines, followed by cyclization and aromatization. mdpi.com

Enzymatic pathways involved in the natural biosynthesis and degradation of pyrimidines also offer mechanistic insights. Enzymes like amidohydrolases catalyze ring opening and closure reactions, providing a blueprint for biomimetic synthetic strategies. umich.edu While the specific mechanism for forming this compound is not detailed in the literature, these general principles from related systems are invaluable for postulating and investigating potential pathways. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, are increasingly used to detect transient intermediates and build a comprehensive picture of the reaction landscape.

Integration of Computational and Experimental Approaches for Comprehensive Understanding

A synergistic approach combining computational modeling and experimental validation has become indispensable for a thorough understanding of pyrimidine derivatives. numberanalytics.com Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of these molecules. mdpi.comijcce.ac.irnih.gov

For compounds structurally related to this compound, DFT calculations are routinely used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure. nih.gov

Analyze Electronic Properties: Calculate the distribution of electron density, dipole moments, and molecular electrostatic potential (MEP), which helps in identifying reactive sites. tandfonline.com

Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transitions. ijcce.ac.ir

Simulate Spectroscopic Data: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. researchgate.net

These theoretical insights are then corroborated with experimental data from techniques like single-crystal X-ray diffraction, which provides precise bond lengths and angles, and NMR spectroscopy, which confirms the connectivity and chemical environment of atoms. mdpi.comnih.gov This integrated approach provides a robust framework for structure-property relationship studies.

| Technique | Information Provided |

| DFT Calculations | Optimized geometry, electronic properties (HOMO/LUMO), simulated spectra, reaction pathways. mdpi.comijcce.ac.irnih.gov |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, crystal packing. mdpi.com |

| NMR Spectroscopy | Connectivity of atoms, chemical environment, conformational analysis. nih.gov |

| Mass Spectrometry | Molecular weight, fragmentation patterns, identification of intermediates. |

Exploration of Emerging Research Areas and Novel Non-Biological Applications

While much of the research on pyrimidine derivatives is driven by their biological activity, there is a growing interest in their application in materials science and other non-biological fields. The unique electronic properties of the pyrimidine ring make it an attractive scaffold for novel functional materials. gsconlinepress.com

Emerging research areas for pyrimidine derivatives include:

Materials Science: Arylpyrimidines have been investigated as luminescent materials for applications in organic light-emitting diodes (OLEDs). researchgate.net Their electron-withdrawing nature makes them suitable components in molecules designed for intramolecular charge transfer (ICT), a key process for optical and electronic materials. researchgate.net

Corrosion Inhibition: Certain pyrimidine derivatives have shown potential as environmentally benign corrosion inhibitors for metals. ijcce.ac.ir Their ability to donate electrons to the unoccupied d-orbitals of the metal surface allows them to form a protective coordinate covalent bond. ijcce.ac.ir

Environmental Remediation: The application of pyrimidine derivatives in the adsorption of heavy metals from polluted water is another novel area of investigation, highlighting their potential role in environmental chemistry. novapublishers.com

These non-biological applications represent a significant avenue for future research on this compound, potentially leading to the development of new smart materials and environmental technologies.

Ethical Considerations in Pre-Clinical Research and Data Interpretation

As with any compound that may eventually be evaluated for biological activity, the pre-clinical research involving this compound must adhere to stringent ethical standards. biobostonconsulting.com The foundation of ethical pre-clinical research is the adherence to Good Laboratory Practices (GLP). fda.govkcasbio.comrochester.edu GLP is a quality system concerned with the organization, process, and conditions under which non-clinical studies are planned, performed, monitored, recorded, and reported to ensure data quality, integrity, and reliability. researchgate.netbiobide.com

Key ethical considerations include:

Scientific Integrity and Transparency: All research outcomes, including negative results, should be published to create a complete evidence base. srce.hrnih.gov This prevents unnecessary duplication of experiments and provides a more accurate assessment of a compound's potential. srce.hr Robust study design and objective data analysis are crucial for maintaining scientific integrity. biobostonconsulting.com

Animal Welfare: When animal studies are deemed necessary, they must be justified by demonstrating that the potential benefits outweigh the harm to the animals. news-medical.net Researchers must validate the animal model as a suitable reflection of the human counterpart, often supported by prior in-vitro and computational studies. srce.hr Protocols should be designed to use the minimum number of animals required and include clear endpoints to terminate studies if severe adverse effects are observed. srce.hr

Data Interpretation: Researchers have an ethical responsibility to interpret pre-clinical outcomes in the context of all available data for similar compounds. srce.hr If related molecules have failed in previous trials, a strong ethical argument must be made as to why the new compound has a greater chance of success. srce.hr

Ultimately, the ethical conduct of pre-clinical research ensures the reliability of the data used to make critical decisions about advancing a compound to clinical trials and protects the welfare of both animal subjects and future human participants. nih.gov

Q & A

Q. How does this compound compare to analogs like 5-(2-Chlorophenyl)pyrimidin-4-amine in biological activity?

- Chlorophenyl analogs often show enhanced antimicrobial activity due to increased electrophilicity. However, o-tolyl’s methyl group improves lipophilicity, favoring blood-brain barrier penetration in neurological studies. SAR tables and heatmaps visualize trends .

Q. What structural features of this compound make it a candidate for kinase inhibition studies?

- The pyrimidine core mimics ATP’s adenine moiety, enabling competitive binding. The o-tolyl group occupies hydrophobic pockets in kinase domains (e.g., EGFR). Co-crystallization with target kinases validates binding poses .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Optimize stoichiometry (1.2 equivalents of o-tolylboronic acid) and switch to flow chemistry for better heat/mass transfer. Monitor intermediates via LC-MS to identify bottlenecks .

Q. What techniques mitigate degradation of the compound during long-term biological assays?

- Store stock solutions in anhydrous DMSO at −80°C. Use fresh media supplemented with antioxidants (e.g., ascorbic acid). Confirm stability via HPLC at assay endpoints .

Advanced Characterization

Q. How can cryo-EM or SPR complement crystallographic data in studying target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.